![molecular formula C18H14FN3O3 B2633263 (E)-8-fluoro-2-(3-(furan-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2035021-42-0](/img/structure/B2633263.png)
(E)-8-fluoro-2-(3-(furan-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the acryloyl group, and the construction of the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one ring system. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the acryloyl group, and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity, while the acryloyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structural similarities to "(E)-8-fluoro-2-(3-(furan-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" have been synthesized and studied for their antinociceptive, anti-inflammatory, and anticancer properties. For example, a study by Selvam et al. (2012) reported on the design, synthesis, and evaluation of thiazolopyrimidine derivatives showing significant antinociceptive and anti-inflammatory activities Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. Another study by the same authors focused on thiazolopyrimidines as anticancer agents, indicating the potential of these compounds for therapeutic applications Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents.
Antimicrobial and Antifungal Applications
Research by El Azab and Khaled (2015) on the synthesis of enaminone derivatives highlighted the potential antimicrobial and antifungal activities of these compounds. This suggests that structurally related compounds, including dipyridopyrimidinones, could be explored for their efficacy against a range of microbial and fungal pathogens Synthesis and reactivity of enaminone of naphtho[b]1,4-oxazine: One pot synthesis of novel isolated and heterocycle-fused derivatives with antimicrobial and antifungal activities.
Chemical Synthesis and Characterization
The versatility of compounds within this chemical framework for synthesizing a wide range of heterocyclic compounds is noteworthy. Studies such as those by Shi, Wang, and Schlosser (1996) demonstrate the utility of fluorinated acrylic building blocks for creating fluorine-bearing heterocycles, which can have significant implications for pharmaceuticals and materials science Versatile 2-Fluoroacrylic Building Blocks for the Synthesis of Fluorinated Heterocyclic Compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
13-fluoro-5-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-12-3-5-16-20-15-7-8-21(11-14(15)18(24)22(16)10-12)17(23)6-4-13-2-1-9-25-13/h1-6,9-10H,7-8,11H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPMKGUYKBFVNT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-fluoro-2-(3-(furan-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)
![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)
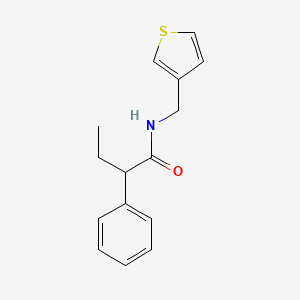

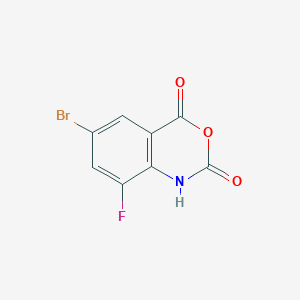
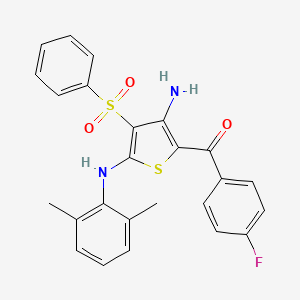
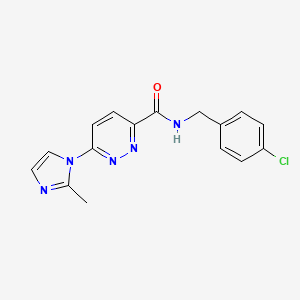
![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)


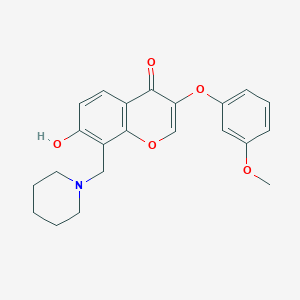
![[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B2633197.png)
![2,4-dichloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2633198.png)
![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)